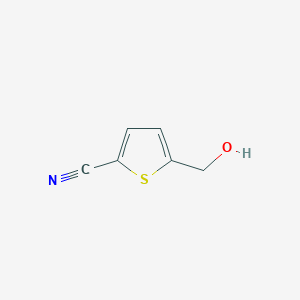

5-(Hydroxymethyl)thiophene-2-carbonitrile

説明

5-(Hydroxymethyl)thiophene-2-carbonitrile (CAS: 172349-09-6) is a thiophene-based nitrile derivative featuring a hydroxymethyl (-CH₂OH) substituent at the 5-position of the thiophene ring. This compound is of significant interest in medicinal chemistry and materials science due to its bifunctional reactivity (nitrile and alcohol groups), which allows for diverse derivatization. It is commercially available with a purity of 98% (MFCD22987913) and is often used as an intermediate in synthesizing bioactive molecules or conjugated polymers .

特性

IUPAC Name |

5-(hydroxymethyl)thiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORJYXNQPRQFPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80442328 | |

| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172349-09-6 | |

| Record name | 5-(hydroxymethyl)thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80442328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

Chemistry: 5-(Hydroxymethyl)thiophene-2-carbonitrile is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents. Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and electronic devices.

作用機序

The mechanism by which 5-(Hydroxymethyl)thiophene-2-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through binding to enzymes or receptors, leading to downstream effects. The exact molecular targets and pathways involved are subject to ongoing research.

類似化合物との比較

Comparison with Structural Analogs

The structural analogs of 5-(Hydroxymethyl)thiophene-2-carbonitrile differ primarily in substituents at the 5-position of the thiophene ring. These variations influence physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed analysis of key analogs:

Thioether-Linked Derivatives

a) 5-((4-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (23c)

- Structure : A 4-(pyrrolidin-1-ylsulfonyl)phenylthio group replaces the hydroxymethyl group.

- Synthesis : Prepared via nucleophilic aromatic substitution (GP4 protocol) between 5-chlorothiophene-2-carbonitrile and 4-(pyrrolidin-1-ylsulfonyl)benzenethiol (25% yield) .

- Key Data :

- 1H NMR : δ 7.78–7.70 (m, 2H), 7.61 (d, J = 3.9 Hz, 1H), 3.28–3.15 (m, 4H, pyrrolidine).

- LCMS : m/z 351 [M+H]+.

b) 5-((3-(Pyrrolidin-1-ylsulfonyl)phenyl)thio)thiophene-2-carbonitrile (23d)

- Structure : Meta-substituted pyrrolidin-1-ylsulfonylphenylthio group.

- Synthesis : Similar to 23c but with 3-(pyrrolidin-1-ylsulfonyl)benzenethiol (27% yield) .

- Key Data :

- 1H NMR : δ 7.75 (m, 1H), 7.56 (d, J = 4.0 Hz, 1H), 3.28–3.15 (m, 4H).

- LCMS : m/z 351 [M+H]+.

Comparison : The thioether-linked derivatives exhibit lower synthetic yields (25–27%) compared to hydroxymethyl derivatives. The sulfonyl-pyrrolidine groups enhance lipophilicity (logP > 4), whereas the hydroxymethyl group increases hydrophilicity.

Amino-Methyl Derivatives

a) 5-(((4-Fluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile (22)

- Structure: A tertiary amino-methyl group with 4-fluorobenzyl and pyridin-3-ylmethyl substituents.

- Synthesis : Reductive amination (Method C) using 3-pyridinecarbaldehyde and 4-fluorobenzylamine .

- Key Data :

- 13C NMR : δ 158.1, 146.9, 145.7 (aromatic carbons).

- HRMS : m/z 313.1220 [M+H]+.

b) 5-(((2,5-Difluorobenzyl)(pyridin-3-ylmethyl)amino)methyl)thiophene-2-carbonitrile (25)

- Structure: Difluorobenzyl-substituted amino-methyl group.

- Synthesis : Method A with 2,5-difluorobenzaldehyde (yield unspecified) .

- Key Data :

- LCMS : m/z 344 [M+H]+.

Comparison: Amino-methyl derivatives are designed for receptor binding (e.g., REV-ERBα probes). Their polar amino groups contrast with the hydroxymethyl compound’s alcohol, offering distinct hydrogen-bonding capabilities .

Heterocyclic and Vinyl Derivatives

a) 5-Ethynylthiophene-2-carbonitrile

- Structure : Ethynyl group at the 5-position.

- Properties : Ethynyl enables click chemistry applications.

- Molecular Formula : C₇H₃NS .

b) 5-(Thien-2-yl)thiophene-2-carbonitrile

- Structure : Bithiophene system with a nitrile group.

- Applications : Used in organic electronics due to extended π-conjugation.

- Data :

Comparison : Ethynyl and bithiophene derivatives prioritize electronic properties over the hydroxymethyl compound’s synthetic versatility.

Research Findings and Implications

- Synthetic Accessibility : Hydroxymethyl derivatives are often synthesized in higher purity (98%) compared to thioether-linked analogs (25–27% yields), which require harsh conditions (e.g., 125°C, 16h) .

- Biological Relevance: Amino-methyl derivatives show promise in targeting nuclear receptors (e.g., REV-ERBα), whereas hydroxymethyl derivatives may serve as intermediates for prodrugs due to their alcohol functionality .

- Material Science : Bithiophene and ethynyl derivatives excel in electronic applications, while hydroxymethyl analogs are underutilized in this domain .

生物活性

5-(Hydroxymethyl)thiophene-2-carbonitrile (CAS No. 172349-09-6) is an organic compound belonging to the thiophene family, characterized by a five-membered aromatic heterocycle containing sulfur. This compound features a hydroxymethyl group (-CH2OH) at the 5-position and a carbonitrile group (-C≡N) at the 2-position of the thiophene ring. Its unique structure suggests potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structural formula of 5-(Hydroxymethyl)thiophene-2-carbonitrile can be represented as follows:

This compound's functional groups contribute to its reactivity and interactions with biological targets. The hydroxymethyl group allows for hydrogen bonding, which may enhance binding affinity to proteins or enzymes.

Biological Activity Overview

Research indicates that 5-(Hydroxymethyl)thiophene-2-carbonitrile exhibits significant biological activities, particularly in the following areas:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, although detailed mechanisms remain to be elucidated.

- Antioxidant Activity : The compound has shown potential as an antioxidant, which is critical for mitigating oxidative stress linked to various diseases.

- Anticancer Effects : Several studies have explored its cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

The biological activity of 5-(Hydroxymethyl)thiophene-2-carbonitrile can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and other diseases.

- Cell Signaling Modulation : It can affect pathways related to cell survival and apoptosis, promoting cancer cell death.

Anticancer Activity

A study conducted by Zhang et al. assessed the cytotoxic effects of 5-(Hydroxymethyl)thiophene-2-carbonitrile on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15.4 | |

| A549 | 12.3 | |

| MCF-7 | 18.7 |

These findings indicate that the compound has significant potential as an anticancer agent, with varying effectiveness across different cell lines.

Antioxidant Activity Assessment

In vitro assays demonstrated that 5-(Hydroxymethyl)thiophene-2-carbonitrile effectively scavenged free radicals, suggesting its utility in developing antioxidant therapies. Such properties are crucial for combating oxidative stress-related diseases.

Mechanistic Studies

Research has indicated that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology by promoting programmed cell death in malignant cells.

Comparison with Similar Compounds

To further understand the uniqueness of 5-(Hydroxymethyl)thiophene-2-carbonitrile, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Thiophene-2-carbonitrile | Lacks the hydroxymethyl substitution | Simpler structure; less versatile in applications |

| 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbonitrile | Contains a phenyl group instead of just hydroxymethyl | Enhanced electronic properties due to phenyl group |

| 3-(Hydroxymethyl)thiophene-2-carbonitrile | Hydroxymethyl at position 3 | Potentially different biological activity |

The combination of both hydroxymethyl and carbonitrile functional groups on the thiophene ring provides a versatile platform for various chemical transformations and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。